Cas no 145026-81-9 (Propoxycarbazone)

Propoxycarbazone structure
Propoxycarbazone structure
Productnaam:Propoxycarbazone
CAS-nummer:145026-81-9
MF:C15H18N4O7S
MW:398.391022205353
CID:233686
PubChem ID:177355

Propoxycarbazone Chemische en fysische eigenschappen

Naam en identificatie

    • Benzoic acid,2-[[[(4,5-dihydro-4-methyl-5-oxo-3-propoxy-1H-1,2,4-triazol-1-yl)carbonyl]amino]sulfonyl]-,methyl ester
    • Benzoic acid,2-[[[(4,5-dihydro-4-methyl-5-oxo-3-propoxy-1H-1,2,4-triazol-1-yl)carbonyl]amino]s...
    • Benzoic acid, 2-((((4,5-dihydro-4-methyl-5-oxo-3-propoxy-1H-1,2,4-triazol-1-yl)carbonyl)amino)sulfonyl)-, methyl ester
    • methyl 2-{[(4-methyl-5-oxo-3-propoxy-4,5-dihydro-1H-1,2,4-triazol-1-yl)carbonyl]sulfamoyl}benzoate
    • Propoxycarbazone
    • Propoxycarbazone [ISO]
    • DTXSID8037704
    • PROPOXYCARBAZONE [MI]
    • N-((2-(methoxycarbonyl)phenyl)sulfonyl)-4-methyl-5-oxo-3-propoxy-4,5-dihydro-1H-1,2,4-triazole-1-carboximidic acid
    • CHEMBL1882497
    • Q22808796
    • Benzoic acid, 2-[[[(4,5-dihydro-4-methyl-5-oxo-3-propoxy-1H-1,2,4-triazol-1-yl)carbonyl]amino]sulfonyl]-, methyl ester
    • Methyl 2-[(4-Methyl-5-Oxidanylidene-3-Propoxy-1,2,4-Triazol-1-Yl)carbonylsulfamoyl]benzoate
    • 145026-81-9
    • UNII-161W380R06
    • SCHEMBL115728
    • 161W380R06
    • NS00008432
    • NCGC00163934-02
    • METHYL 2-((4,5-DIHYDRO-4-METHYL-5-OXO-3-PROPOXY-1H-1,2,4-TRIAZOLE-1-CARBOXAMIDO)SULFONYL)BENZOATE
    • 6R4
    • Methyl 2-[(4-methyl-5-oxo-3-propoxy-1,2,4-triazole-1-carbonyl)sulfamoyl]benzoate
    • NCGC00163934-01
    • methyl 2-((((4,5-dihydro-4-methyl-5-oxo-3-propoxy-1h-1,2,4-triazol-1-yl)carbonyl)amino)sulfonyl)benzoate
    • Inchi: InChI=1S/C15H18N4O7S/c1-4-9-26-14-16-19(15(22)18(14)2)13(21)17-27(23,24)11-8-6-5-7-10(11)12(20)25-3/h5-8H,4,9H2,1-3H3,(H,17,21)
    • InChI-sleutel: JTHMVYBOQLDDIY-UHFFFAOYSA-N
    • LACHT: CCCOC1=NN(C(NS(C2=CC=CC=C2C(OC)=O)(=O)=O)=O)C(=O)N1C

Berekende eigenschappen

  • Exacte massa: 398.08974
  • Monoisotopische massa: 398.08962010g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 27
  • Aantal draaibare bindingen: 7
  • Complexiteit: 731
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2
  • Topologisch pooloppervlak: 143Ų

Experimentele eigenschappen

  • Smeltpunt: 141°
  • PSA: 134.68
  • pka: 2.1(at 25℃)
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